MMPI-1154

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

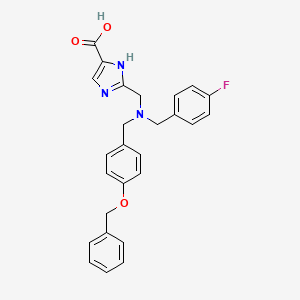

2-[[(4-fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O3/c27-22-10-6-19(7-11-22)15-30(17-25-28-14-24(29-25)26(31)32)16-20-8-12-23(13-9-20)33-18-21-4-2-1-3-5-21/h1-14H,15-18H2,(H,28,29)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTNFRCPUOPISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC3=CC=C(C=C3)F)CC4=NC=C(N4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MMPI-1154: A Technical Guide to its Cardioprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMPI-1154 is a novel, selective small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase implicated in the pathophysiology of various cardiovascular diseases.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in cardioprotection, with a focus on its role in mitigating ischemia-reperfusion injury. The information presented herein is compiled from preclinical studies and is intended to inform further research and development efforts in the field of cardiovascular therapeutics.

Core Mechanism of Action: Inhibition of MMP-2

The primary mechanism through which this compound exerts its cardioprotective effects is the inhibition of MMP-2.[1][2] During cardiac ischemia-reperfusion (I/R) injury, there is a significant increase in the activation and release of MMP-2 in the myocardium.[2][4][5] This surge in MMP-2 activity contributes to cardiac dysfunction through the degradation of both extracellular matrix components and critical intracellular contractile proteins.[3][6]

This compound, an imidazole-carboxylic acid-based compound, demonstrates a notable inhibitory activity against MMP-2.[1][3] By selectively targeting MMP-2, this compound is poised to prevent the downstream detrimental effects of this enzyme, thereby preserving cardiac structure and function following an ischemic event.

Signaling Pathway in Cardioprotection

The cardioprotective signaling pathway of this compound is centered on the attenuation of MMP-2-mediated proteolysis. Ischemia and subsequent reperfusion trigger a cascade of events, including oxidative stress, which leads to the activation of MMP-2.[7][8] Activated MMP-2 then targets several key intracellular proteins, including:

-

Troponin I: A crucial component of the cardiac sarcomere, its degradation by MMP-2 impairs myofilament function and contributes to contractile dysfunction.[5][9][10]

-

Titin: This giant protein is essential for the structural integrity and elasticity of the sarcomere. Its cleavage by MMP-2 further compromises cardiac mechanics.[9][11]

-

Other structural and regulatory proteins: MMP-2 has also been shown to degrade other important proteins such as α-actinin and myosin light chain-1, contributing to the overall cellular damage.[9][10][12]

By inhibiting MMP-2, this compound is hypothesized to interrupt this destructive cascade, preserving the integrity of the contractile apparatus and ultimately leading to improved cardiac function post-I/R.

Quantitative Data

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Matrix Metalloproteinase (MMP) | IC50 (µM) |

| MMP-2 | 6.6 |

| MMP-13 | 1.8 |

| MMP-1 | 10 |

| MMP-9 | 13 |

Data sourced from MedChemExpress.[1]

Table 2: In Vivo Cardioprotective Effect of this compound in a Rat Model of Acute Myocardial Infarction

| Treatment Group | Dose (µmol/kg) | Infarct Size / Area at Risk (%) |

| Vehicle | - | 63.68 ± 1.91 |

| This compound | 1 | 53.53 ± 3.36* |

*p < 0.05 compared to the vehicle group. Data represents mean ± SEM.[7]

Experimental Protocols

In Vivo Model of Acute Myocardial Infarction in Rats

A commonly cited experimental model to evaluate the cardioprotective effects of this compound involves the following steps:

-

Animal Preparation: Adult male Wistar rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic. The animals are then intubated and ventilated.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.

-

Induction of Ischemia: The LAD artery is occluded by tightening the suture. A period of 30 minutes of ischemia is typically maintained.[7][13]

-

Drug Administration: this compound or a vehicle control is administered intravenously, often a few minutes before the onset of reperfusion (e.g., at the 25th minute of ischemia).[7][13]

-

Reperfusion: The suture is released to allow for reperfusion of the coronary artery. The reperfusion period is typically 120 minutes.[7][13]

-

Infarct Size Measurement (Evans Blue and TTC Staining):

-

At the end of reperfusion, the LAD artery is re-occluded.

-

Evans blue dye is injected intravenously to delineate the area at risk (AAR), which is the portion of the myocardium that was not perfused.

-

The heart is then excised, frozen, and sliced.

-

The slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale.[14][15][16][17][18]

-

The areas of the left ventricle, AAR, and the infarct are measured to calculate the infarct size as a percentage of the AAR.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Matrix metalloproteinase-2 contributes to ischemia-reperfusion injury in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ischaemia-reperfusion injury activates matrix metalloproteinases in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase-2 Inhibition in Acute Ischemia-Reperfusion Heart Injury—Cardioprotective Properties of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Titin is a Target of MMP-2: Implications in Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. A New Therapeutic Modality for Acute Myocardial Infarction: Nanoparticle-Mediated Delivery of Pitavastatin Induces Cardioprotection from Ischemia-Reperfusion Injury via Activation of PI3K/Akt Pathway and Anti-Inflammation in a Rat Model | PLOS One [journals.plos.org]

- 17. biorxiv.org [biorxiv.org]

- 18. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to MMPI-1154: Chemical Structure, Properties, and Cardioprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MMPI-1154, a novel imidazole-4-carboxylic acid derivative with significant potential as a cardioprotective agent. This document details its chemical structure, physicochemical properties, mechanism of action, and summarizes key experimental findings and protocols.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the class of imidazole-4-carboxylic acid derivatives.[1][2] Its core structure features an imidazole ring, which is crucial for its biological activity.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₄FN₃O₃ | [5] |

| Molecular Weight | 445.49 g/mol | [5] |

| CAS Number | 1382722-47-5 | [5] |

| Chemical Class | Imidazole-4-carboxylic acid derivative | [1][2] |

| Calculated logP (cLogP) | 3.3 | N/A |

| Storage Conditions | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks or -80°C for 6 months | [5] |

Note: Some physicochemical properties are inferred from the parent imidazole structure and may not represent the exact values for this compound.

Mechanism of Action: Inhibition of Matrix Metalloproteinase-2 (MMP-2)

This compound exerts its biological effects through the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Specifically, this compound shows a degree of selectivity for MMP-2.[6]

The proposed mechanism of inhibition involves the imidazole-carboxylic acid moiety of this compound engaging in a chelating interaction with the catalytic zinc ion (Zn²⁺) located in the active site of the MMP-2 enzyme. This interaction blocks the enzyme's proteolytic activity.

During cardiac ischemia-reperfusion (I/R) injury, there is a significant increase in the production of reactive oxygen species (ROS), which leads to the activation of MMP-2. Activated MMP-2 then targets and degrades several intracellular proteins crucial for cardiac function, including components of the sarcomere like troponin I and myosin light chain-1, as well as proteins involved in calcium handling such as SERCA2a. This degradation contributes to myocardial stunning and contractile dysfunction. By inhibiting MMP-2, this compound helps to preserve the integrity of these essential proteins, thereby mitigating the damage caused by I/R injury.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (μM) | Source |

| MMP-1 | 10 | N/A |

| MMP-2 | 2.5 - 6.6 | [1] |

| MMP-9 | 13 | N/A |

| MMP-13 | 1.8 | N/A |

Signaling Pathway in Cardiac Ischemia-Reperfusion Injury

The following diagram illustrates the signaling pathway of MMP-2 in the context of cardiac I/R injury and the point of intervention for this compound.

References

- 1. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

MMPI-1154: A Selective Inhibitor of Matrix Metalloproteinase-2 for Cardioprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, is a key mediator of myocardial ischemia/reperfusion (I/R) injury. Its activation during I/R leads to the degradation of crucial intracellular contractile proteins, contributing to cardiac dysfunction. MMPI-1154, an imidazole-carboxylic acid-based compound, has emerged as a promising selective inhibitor of MMP-2, demonstrating significant cardioprotective effects in preclinical models. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its evaluation, and its mechanism of action in the context of I/R injury.

Introduction

Myocardial infarction, a leading cause of morbidity and mortality worldwide, is characterized by cardiac tissue damage resulting from prolonged ischemia. While reperfusion is essential for salvaging the ischemic myocardium, it paradoxically triggers a cascade of detrimental events known as ischemia/reperfusion (I/R) injury. A critical player in this process is the activation of matrix metalloproteinase-2 (MMP-2).[1][2]

MMP-2, traditionally known for its role in extracellular matrix remodeling, has been shown to have significant intracellular targets within cardiomyocytes.[1][3] During I/R, oxidative stress activates MMP-2, which then cleaves vital sarcomeric proteins, including troponin I (TnI), myosin light chain-1, α-actinin, and titin.[3][4] This proteolytic degradation impairs myofilament function and contributes to the contractile dysfunction observed in stunned myocardium.[3]

This compound is a novel, small-molecule inhibitor designed to selectively target MMP-2.[5] Its cardioprotective potential has been demonstrated in various experimental models, where it has been shown to reduce infarct size and preserve cardiac function.[5][6] This guide aims to provide researchers and drug development professionals with the essential technical information required to work with and further investigate this compound as a therapeutic agent for acute myocardial infarction.

Quantitative Data: Inhibitory Profile of this compound

The selectivity and potency of this compound have been characterized against several matrix metalloproteinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| MMP Isoform | IC50 (µM) | Reference |

| MMP-2 | 6.6 | [7] |

| MMP-13 | 1.8 | [7] |

| MMP-1 | 10 | [7] |

| MMP-9 | 13 | [7] |

Table 1: In vitro inhibitory activity of this compound against various MMP isoforms.

In vivo studies in a rat model of acute myocardial infarction have shown that intravenous administration of this compound at a dose of 1 µmol/kg significantly reduces infarct size.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro MMP-2 Inhibition Assay (Fluorometric IC50 Determination)

This protocol describes the determination of the IC50 value of this compound for MMP-2 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-2 (catalytic domain)

-

This compound

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris, 5 mM CaCl2, 300 mM NaCl, 20 µM ZnSO4, pH 7.5[5]

-

DMSO (for dissolving this compound)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 328/420 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (MMP-2 without inhibitor) and a negative control (Assay Buffer only).

-

Add the recombinant human MMP-2 enzyme to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.[5]

-

Prepare the fluorogenic MMP substrate solution in Assay Buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity at 37°C using a microplate reader. Record measurements every 1-2 minutes for a total of 30-60 minutes.

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography for MMP-2 Activity

This technique is used to detect and quantify MMP-2 activity in biological samples.

Materials:

-

10% SDS-PAGE gels copolymerized with 0.1% (w/v) gelatin

-

Sample loading buffer (non-reducing)

-

Electrophoresis running buffer

-

Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2

-

Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid

-

Destaining Solution: 40% methanol and 10% acetic acid

Procedure:

-

Prepare protein samples (e.g., cell lysates, tissue homogenates) and determine the protein concentration.

-

Mix the samples with non-reducing sample loading buffer. Do not heat the samples.

-

Load the samples onto the gelatin-containing SDS-PAGE gel.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in Washing Buffer at room temperature with gentle agitation to remove SDS.

-

Incubate the gel in Incubation Buffer at 37°C for 16-24 hours.

-

Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.

-

Destain the gel with Destaining Solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

-

Image the gel and quantify the band intensities using densitometry software. MMP-2 will appear as a band at approximately 72 kDa (pro-MMP-2) and/or 62 kDa (active MMP-2).

In Vivo Model of Acute Myocardial Infarction in Rats

This protocol outlines the procedure for inducing acute myocardial infarction in rats to evaluate the cardioprotective effects of this compound.

Animals:

-

Male Wistar rats (250-300 g)

Procedure:

-

Anesthetize the rats (e.g., with sodium pentobarbital).

-

Intubate the animals and provide artificial ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful occlusion is confirmed by the appearance of a pale color in the myocardial area at risk.

-

Maintain the ischemic period for 30 minutes.[6]

-

Administer this compound (e.g., 1 µmol/kg) or vehicle intravenously 5-10 minutes before reperfusion.[6]

-

Release the ligature to allow for reperfusion of the coronary artery.

-

Continue reperfusion for 120 minutes.[6]

-

At the end of the reperfusion period, re-ligate the LAD artery and infuse Evans blue dye intravenously to delineate the area at risk (AAR) from the non-ischemic tissue.

-

Euthanize the animal and excise the heart.

-

Slice the ventricles into transverse sections.

-

Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

-

Image the heart slices and measure the AAR and the infarct size using planimetry software.

-

Express the infarct size as a percentage of the AAR.

Signaling Pathways and Mechanism of Action

This compound exerts its cardioprotective effects by inhibiting the detrimental intracellular actions of MMP-2 during ischemia/reperfusion injury.

MMP-2 Activation and Intracellular Targets in I/R Injury

During myocardial I/R, a surge in reactive oxygen species (ROS) and peroxynitrite leads to the activation of MMP-2 within the cardiomyocyte.[3] This activated MMP-2 then targets and degrades several key sarcomeric proteins, leading to contractile dysfunction.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates the workflow for assessing the cardioprotective efficacy of this compound in a rat model of acute myocardial infarction.

References

- 1. ahajournals.org [ahajournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Myocardial matrix metalloproteinase-2: inside out and upside down - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Imidazole-Carboxylic Acid Based Matrix Metalloproteinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of imidazole-carboxylic acid based inhibitors of matrix metalloproteinases (MMPs). It is intended to serve as a resource for researchers and professionals involved in the field of drug discovery and development, with a particular focus on the design of novel therapeutics targeting MMP-mediated diseases.

Introduction to Matrix Metalloproteinases and Their Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a wide range of pathological processes, including arthritis, cancer metastasis, and cardiovascular diseases. This has made MMPs attractive targets for therapeutic intervention.

The development of MMP inhibitors has been a long-standing goal in medicinal chemistry. Early efforts focused on broad-spectrum inhibitors, many of which failed in clinical trials due to off-target effects and poor pharmacokinetic properties. This has led to a shift towards the design of more selective inhibitors targeting specific MMPs involved in particular disease states. The imidazole-carboxylic acid scaffold has emerged as a promising chemotype for the development of potent and selective MMP inhibitors. The imidazole ring can act as a key coordinating ligand for the catalytic zinc ion in the MMP active site, while the carboxylic acid group can form important hydrogen bonding interactions.

Data Presentation: Inhibitory Activity of Imidazole-Carboxylic Acid Derivatives

The following tables summarize the in vitro inhibitory activities of selected imidazole-carboxylic acid based MMP inhibitors against various MMP isoforms. The data is compiled from publicly available literature and showcases the structure-activity relationships (SAR) within this class of compounds.

Table 1: Inhibitory Activity of 2-Oxo-imidazolidine-4-carboxylic Acid Hydroxyamides against MMP-13

| Compound ID | R Group | IC50 (nM) for MMP-13 |

| 1a | 4-(4-Fluorophenoxy)phenyl | 3[2][3] |

| 1b | 4-(Naphth-2-yloxy)phenyl | 4[2][3] |

Data extracted from Robinson R. P., et al. Bioorg Med Chem Lett. 2001.[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the imidazole-carboxylic acid core structures and the enzymatic assays used to determine their inhibitory potency.

Synthesis of Imidazole-Carboxylic Acid Scaffolds

Protocol 1: General Synthesis of 1H-Imidazole-4-carboxylic Acid

This protocol describes a general method for the preparation of the 1H-imidazole-4-carboxylic acid core.

Step 1: Preparation of 2-Mercapto-4-imidazole-ethyl formate

-

Dissolve ethyl acetamidoacetate in methyl acetate.

-

Add sodium ethoxide and ethyl formate to the solution. The molar ratio of ethyl acetamidoacetate to sodium ethoxide should be approximately 1:8, and the mass ratio of ethyl acetamidoacetate to ethyl formate should be around 1:5.8.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Preparation of Ethyl imidazole-4-carboxylate

-

To the solution from Step 1, add an inorganic salt composite catalyst (e.g., a mixture of barium sulfate, ferric nitrate, and iron sulfate).

-

Heat the reaction mixture. The catalytic oxidation and desulfurization will lead to the formation of ethyl imidazole-4-carboxylate.

-

Monitor the reaction by TLC. Upon completion, the catalyst can be filtered off, and the solvent evaporated under reduced pressure.

Step 3: Hydrolysis to 1H-Imidazole-4-carboxylic Acid

-

Dissolve the crude ethyl imidazole-4-carboxylate in an aqueous solution of potassium hydroxide (e.g., 1-2% w/v).

-

Stir the mixture at a controlled temperature (e.g., 25-30 °C) until the hydrolysis is complete, as indicated by TLC.

-

Slowly add a sulfuric acid solution to the reaction mixture to adjust the pH to approximately 1-2.

-

The precipitated crude 1H-imidazole-4-carboxylic acid is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis of 2-Oxo-imidazolidine-4-carboxylic Acid Derivatives (General Scheme)

A general synthetic approach to 2-oxo-imidazolidine-4-carboxylic acid derivatives involves the cyclization of appropriately substituted diaminopropionic acid precursors. The specific synthesis of the hydroxyamide derivatives reported by Robinson et al. would involve the coupling of the carboxylic acid with a hydroxylamine derivative. While the full detailed protocol is not publicly available, a general retrosynthetic analysis suggests the following key steps:

-

Synthesis of a protected 2,3-diaminopropionic acid derivative: This can be achieved from a suitable starting material like serine.

-

Cyclization to form the 2-oxo-imidazolidine ring: This is typically achieved by reaction with phosgene or a phosgene equivalent.

-

Coupling with the P1' side chain: The desired aryl ether side chain is introduced, often via nucleophilic aromatic substitution or a coupling reaction.

-

Formation of the hydroxamic acid: The carboxylic acid is activated and reacted with hydroxylamine to yield the final inhibitor.

MMP Inhibition Assays

Protocol 3: General Fluorogenic MMP Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of compounds against MMPs using a fluorogenic substrate.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, NaCl, and Brij-35)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of the recombinant MMP in assay buffer.

-

In the wells of a 96-well plate, add a small volume of the test compound solution at various concentrations. Include a positive control (a known MMP inhibitor) and a negative control (DMSO vehicle).

-

Add the MMP enzyme solution to all wells and incubate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm). The cleavage of the substrate by the MMP separates the fluorophore (Mca) from the quencher (Dpa), resulting in an increase in fluorescence.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving MMPs and a typical workflow for the discovery of MMP inhibitors.

Signaling Pathways

MMPs are involved in complex signaling networks that regulate various cellular processes. The following diagrams depict simplified representations of some of these pathways.

Caption: Simplified signaling pathway for the induction of MMP-9 expression.

Caption: Key signaling pathways regulating MMP-13 expression in chondrocytes.

Experimental Workflow

The discovery of novel MMP inhibitors typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Caption: A typical workflow for the discovery and development of MMP inhibitors.

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Characterization of MMPI-1154: A Technical Guide to its Enzymatic Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic inhibition of MMPI-1154, a novel imidazole-carboxylic acid-based inhibitor of matrix metalloproteinases (MMPs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows for researchers in drug development and related scientific fields.

Quantitative Inhibition Profile of this compound

This compound has been identified as a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in cardiovascular diseases.[1] Its inhibitory activity has been quantified against a panel of MMPs to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Enzyme | IC50 (µM) |

| MMP-1 | 10 |

| MMP-2 | 2.5[1], 6.6 |

| MMP-9 | 13 |

| MMP-13 | 1.8 |

Note: The IC50 value of 2.5 µM for MMP-2 is cited from a peer-reviewed publication, while the other values are provided by commercial suppliers.

Mechanism of Action

This compound is an imidazole-carboxylic acid type inhibitor.[2] Its mechanism of action involves a chelating interaction with the catalytic zinc ion (Zn2+) located in the active site of the MMP enzyme.[2] This interaction is primarily mediated by the carboxylic acid moiety and a nitrogen atom from the imidazole ring.[2] By binding to the zinc ion, this compound blocks the enzyme's catalytic activity, preventing the breakdown of its substrates.

Experimental Protocols

The in vitro characterization of this compound's enzymatic inhibition can be performed using various standard assays. Detailed methodologies for two common techniques, gelatin zymography and a fluorescence resonance energy transfer (FRET)-based assay, are provided below.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect and characterize the activity of gelatinases such as MMP-2 and MMP-9. This method involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing the enzymes to digest the gelatin. Areas of enzymatic activity appear as clear bands against a blue background after staining with Coomassie Brilliant Blue.

Materials:

-

Tris-Glycine SDS Sample Buffer (2X), non-reducing

-

10% Polyacrylamide Gel containing 0.1% Gelatin

-

Tris-Glycine SDS Running Buffer

-

Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in dH2O)

-

Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 Staining Solution

-

Destaining Solution (e.g., 40% methanol, 10% acetic acid)

-

Recombinant MMP enzyme (e.g., MMP-2)

-

This compound stock solution

Procedure:

-

Sample Preparation:

-

Prepare dilutions of this compound in the appropriate assay buffer.

-

Pre-incubate the recombinant MMP-2 enzyme with the different concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.

-

Mix the enzyme-inhibitor solution with an equal volume of 2X Tris-Glycine SDS Sample Buffer (non-reducing). Do not heat the samples.

-

-

Electrophoresis:

-

Load the samples into the wells of the 10% gelatin zymogram gel.

-

Run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel. The electrophoresis should be carried out at 4°C to prevent enzyme activity.

-

-

Renaturation:

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Wash the gel twice in Zymogram Renaturing Buffer for 30 minutes each with gentle agitation at room temperature. This step removes the SDS and allows the enzymes to renature.

-

-

Development:

-

Incubate the gel in Zymogram Developing Buffer overnight at 37°C. This allows the active MMPs to digest the gelatin in the gel.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue R-250 Staining Solution for 30-60 minutes.

-

Destain the gel with Destaining Solution until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.

-

-

Analysis:

-

Image the gel and quantify the band intensities using densitometry software. The decrease in band intensity in the presence of this compound corresponds to its inhibitory activity.

-

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

FRET-based assays provide a quantitative measure of enzyme activity in real-time. These assays utilize a peptide substrate that is labeled with a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Recombinant active MMP enzyme (e.g., MMP-2)

-

MMP FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

This compound stock solution

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Add the recombinant MMP enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the MMP FRET substrate to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm for the Mca/Dpa pair) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase).

-

Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 value of an MMP inhibitor using a fluorescence-based assay.

References

literature review on the therapeutic potential of MMPI-1154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of MMPI-1154, a novel, selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The document synthesizes the current understanding of its therapeutic potential, particularly in the context of cardioprotection, and presents key preclinical data, experimental methodologies, and the underlying mechanism of action.

Introduction

This compound is an imidazole-carboxylic acid-based small molecule that has emerged as a promising therapeutic agent for acute myocardial infarction (AMI).[1][2][3] It functions by selectively inhibiting matrix metalloproteinase-2 (MMP-2), an enzyme implicated in the pathophysiology of ischemia/reperfusion (I/R) injury in the heart.[4][5][6] This guide will delve into the quantitative data from preclinical studies, detail the experimental protocols used to evaluate its efficacy, and visualize the key pathways and workflows associated with its development and mechanism of action.

Quantitative Preclinical Data

The therapeutic potential of this compound has been evaluated in a series of in vitro, ex vivo, and in vivo studies. The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value (µM) | Source |

| MMP-2 | 2.5 | [7] |

| MMP-2 | 6.6 | [3] |

| MMP-13 | 1.8 | [3] |

| MMP-1 | 10 | [3] |

| MMP-9 | 13 | [3] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Acute Myocardial Infarction

| Animal Model | Treatment Group | Dose (intravenous) | Infarct Size (% of Area at Risk) | Source |

| Normocholesterolemic Rat | Vehicle | - | 63.68 ± 1.91 | [7] |

| Normocholesterolemic Rat | This compound | 1 µmol/kg | 53.53 ± 3.36* | [7] |

| Hypercholesterolemic Rat | This compound | 1 µmol/kg | No significant reduction | [7][8][9] |

*p < 0.05 vs. Vehicle

Mechanism of Action and Signaling Pathway

This compound exerts its cardioprotective effects by inhibiting MMP-2. During ischemia/reperfusion injury, MMP-2 is activated and contributes to cardiac damage by degrading components of the extracellular matrix and specific intracellular proteins, such as troponin I and titin, leading to contractile dysfunction.[6] By inhibiting MMP-2, this compound is thought to preserve the structural integrity of the myocardium and improve cardiac function.

Experimental Protocols

The following sections provide a detailed overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Neonatal Rat Cardiomyocyte Ischemia/Reperfusion Model

This model was utilized to assess the direct cytoprotective effects of this compound on heart cells.

-

Cell Isolation and Culture: Neonatal rat cardiac myocytes were isolated and cultured.

-

Simulated Ischemia: The cultured cardiomyocytes were subjected to 4 hours of simulated ischemia.[1][2]

-

Simulated Reperfusion: This was followed by 2 hours of simulated reperfusion.[1][2]

-

Drug Administration: this compound was administered during the simulated reperfusion phase.

-

Viability Assessment: Cell viability was determined at the end of the reperfusion period using calcein fluorescence.[2]

Ex Vivo Langendorff Perfused Rat Heart Model of AMI

This ex vivo model allowed for the assessment of this compound's effects on the whole heart in a controlled environment.

-

Heart Isolation: Adult rat hearts were isolated and perfused according to the Langendorff method.[1][2]

-

Equilibration: The hearts were allowed to equilibrate for 20 minutes.[2]

-

Global Ischemia: A 30-minute period of global, no-flow ischemia was induced.[1][2]

-

Reperfusion: This was followed by a 2-hour reperfusion period.[1][2]

-

Drug Administration: this compound was administered prior to the onset of reperfusion.

-

Infarct Size Measurement: At the end of reperfusion, the infarct size was determined.[1][2]

In Vivo Rat Model of Acute Myocardial Infarction

This in vivo model was crucial for evaluating the therapeutic efficacy of this compound in a living organism.

-

Induction of AMI: A 30-minute occlusion of the coronary artery was performed, followed by 120 minutes of reperfusion.[7][8][9]

-

Drug Administration: this compound was administered intravenously at the 25th minute of ischemia.[8][9]

-

Infarct Size Assessment: Infarct size relative to the area at risk was determined using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8][9]

-

Microvascular Obstruction: Myocardial microvascular obstruction was assessed using Thioflavine-S staining.[8]

-

Hypercholesterolemic Model: In some studies, hypercholesterolemia was induced through a 12-week high-fat diet to assess the drug's efficacy in the presence of comorbidities.[7][8]

Drug Discovery and Development Workflow

The development of this compound followed a structured workflow, from initial computational screening to in vivo validation.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential as a cardioprotective agent in preclinical models of acute myocardial infarction.[1][2][7][8][9] Its selective inhibition of MMP-2 presents a targeted approach to mitigating ischemia/reperfusion injury. However, the observed lack of efficacy in a hypercholesterolemic model highlights the need for further investigation into the impact of comorbidities on its therapeutic window.[7][8][9] To date, this compound has not been evaluated in other preclinical models of heart failure or in human clinical trials.[4][5][8] Future research should focus on dose-response studies in the presence of comorbidities, exploration of its utility in other cardiovascular diseases, and ultimately, progression towards clinical evaluation to ascertain its safety and efficacy in patients.

References

- 1. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]

- 2. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Matrix Metalloproteinases: Pathophysiologic Implications and Potential Therapeutic Targets in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

MMPI-1154 and its effects on extracellular matrix remodeling

An In-depth Technical Guide to MMPI-1154 and its Effects on Extracellular Matrix Remodeling

Audience: Researchers, scientists, and drug development professionals.

Abstract

The extracellular matrix (ECM) is a dynamic scaffold crucial for tissue integrity and function. Its dysregulation is a hallmark of numerous pathologies, including cardiovascular diseases and fibrosis. Matrix Metalloproteinases (MMPs) are key enzymes responsible for ECM degradation and remodeling.[1][2] this compound is a novel, selective imidazole-carboxylic acid based inhibitor of MMP-2, an enzyme strongly implicated in the pathological tissue remodeling following acute myocardial infarction (AMI).[3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols.

Introduction: The Role of MMP-2 in ECM Remodeling

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase constitutively expressed in many tissues, including the heart.[5] While it plays a role in physiological collagen turnover, its upregulation and activation are associated with pathological conditions.[1] In the context of cardiac ischemia-reperfusion (I/R) injury, MMP-2 activation contributes significantly to myocardial damage.[5] It degrades components of the ECM, such as type IV collagen, and intracellular proteins like troponin I, leading to cardiomyocyte death, adverse ventricular remodeling, and the development of heart failure.[5]

This compound was developed as a selective inhibitor to target the detrimental effects of excessive MMP-2 activity.[3][5] Unlike conventional hydroxamic acid-type inhibitors, this imidazole-carboxylic acid based compound demonstrates a more potent inhibitory effect on MMP-2, positioning it as a promising therapeutic candidate for cardioprotection.[3][4]

Mechanism of Action of this compound

The primary mechanism of this compound is the direct, selective inhibition of MMP-2. During an ischemic event and subsequent reperfusion, a cascade of events including oxidative stress leads to the activation of MMP-2.[5] Activated MMP-2 then degrades the structural integrity of the ECM, contributing to tissue damage, inflammation, and scar formation.[6][7] By inhibiting MMP-2, this compound is hypothesized to preserve the ECM structure, reduce myocyte injury, and consequently limit the extent of myocardial infarct size.[3][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Extracellular matrix remodelling: the role of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]

- 4. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Understanding the Binding Kinetics of MMPI-1154 to MMP-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the binding and inhibition of Matrix Metalloproteinase-2 (MMP-2) by the small molecule inhibitor, MMPI-1154. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions and experimental workflows.

Introduction to this compound and MMP-2

Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix. Its dysregulation is implicated in various pathological processes, including tumor metastasis and cardiovascular diseases. This compound is a novel, promising imidazole-carboxylic acid-based inhibitor of MMP-2, showing potential as a cardio-cytoprotective agent for the treatment of acute myocardial infarction.[1][2] Understanding the binding kinetics and mechanism of action of this compound is crucial for its further development and therapeutic application.

Quantitative Analysis of this compound Inhibition

While direct binding kinetic parameters such as association (k_on) and dissociation (k_off) rate constants for the this compound and MMP-2 interaction are not extensively detailed in the public literature, the inhibitory potency has been characterized by the half-maximal inhibitory concentration (IC50). The available data on the inhibitory activity of this compound against MMP-2 and other MMPs are summarized below.

| Inhibitor | Target MMP | IC50 (µM) | Notes |

| This compound | MMP-2 | 6.6[3] | Imidazole-carboxylic acid derivative. |

| This compound | MMP-2 | 2.5[4] | |

| This compound | MMP-13 | 1.8[3] | |

| This compound | MMP-1 | 10[3] | Demonstrates selectivity over MMP-1. |

| This compound | MMP-9 | 13[3] |

The data indicates that this compound is a potent inhibitor of MMP-2 and MMP-13, with moderate activity against MMP-1 and MMP-9. The varying IC50 values for MMP-2 may reflect different experimental conditions or assay formats.

Mechanism of Inhibition and Binding Mode

This compound functions through a chelating interaction with the catalytic zinc ion (Zn²⁺) in the active site of MMP-2.[1] The imidazole-carboxylic acid moiety of this compound is crucial for this interaction. This relatively weak chelation contributes to a dynamic and allosteric binding feature.[1] The replacement of a thiazole ring with an isosteric imidazole ring in this compound was found to increase its selectivity for MMP-2 over MMP-1.[1]

Caption: this compound binding to the MMP-2 active site.

Experimental Protocols

The determination of the inhibitory activity of this compound involves several key experimental procedures.

In Vitro Fluorescent Inhibition Assay

This assay is a common method for medium-throughput screening of MMP inhibitors.

-

Enzyme Preparation: The catalytic domain of MMP-2 is expressed, refolded, and purified using affinity and ion exchange chromatography.[1]

-

Assay Buffer: The inhibition assays are typically carried out in a buffer solution containing 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, and 20 μM ZnSO₄ at a pH of 7.5.[1]

-

Incubation: The MMP-2 catalytic domain is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for 30 minutes to allow for binding.[1]

-

Substrate Addition: A fluorescent MMP substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, is added to a final concentration of 3 µM.[1]

-

Detection: After a 1-hour incubation at 37°C, the fluorescence is measured using a microplate reader at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[1] The decrease in fluorescence intensity correlates with the inhibitory activity of the compound.

Caption: A typical workflow for MMP-2 inhibition assays.

Gelatin Zymography

Gelatin zymography is used to detect the activity of gelatinases like MMP-2.

-

Sample Preparation: Samples containing MMP-2 are mixed with a non-reducing sample buffer.

-

Electrophoresis: The samples are run on a polyacrylamide gel co-polymerized with gelatin.

-

Enzyme Renaturation: The gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.

-

Incubation: The gel is incubated in a developing buffer containing Tris, CaCl₂, and sometimes ZnCl₂ to allow the MMP-2 to digest the gelatin.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. The areas of enzymatic activity appear as clear bands against a blue background. The size of the clear band corresponds to the amount of active enzyme.

Conclusion

This compound is a potent inhibitor of MMP-2 with a mechanism involving chelation of the active site zinc ion. While detailed binding kinetics (k_on, k_off) are not yet fully elucidated in the available literature, its inhibitory concentration (IC50) has been established through in vitro assays. The experimental protocols outlined in this guide provide a foundation for further investigation into the binding characteristics of this compound and similar compounds. Future studies employing techniques such as Surface Plasmon Resonance (SPR) would be invaluable in determining the precise binding kinetics and further refining the understanding of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for MMPI-1154 in Rat Models of Acute Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of MMPI-1154, a novel and selective Matrix Metalloproteinase-2 (MMP-2) inhibitor, in a rat model of acute myocardial infarction (AMI). The provided data and methodologies are based on published preclinical studies and are intended to guide researchers in evaluating the cardioprotective effects of this compound.

Introduction

Matrix metalloproteinases (MMPs), particularly MMP-2, are zinc-containing endopeptidases that are activated during ischemia/reperfusion (I/R) injury in the heart.[1] Activated MMP-2 contributes to the degradation of essential contractile proteins, such as troponin I and myosin light chain, leading to myocardial dysfunction and the progression of heart failure.[2] this compound is a potent and selective imidazole-carboxylic acid-based inhibitor of MMP-2 that has demonstrated significant cardioprotective effects in preclinical models of AMI.[1][3] These notes detail the protocol for its application in a rat model of AMI induced by coronary artery occlusion and reperfusion.

Mechanism of Action and Signaling Pathway

During myocardial ischemia and reperfusion, a cascade of events leads to the activation of MMP-2. Activated MMP-2 then targets and degrades intracellular and extracellular matrix proteins, contributing to cardiac damage. This compound exerts its cardioprotective effect by selectively inhibiting the catalytic activity of MMP-2, thereby preventing the degradation of crucial cardiac proteins and preserving myocardial function.[2]

Signaling pathway of this compound in cardioprotection.

Experimental Protocol

This protocol outlines the in vivo administration of this compound in a rat model of acute myocardial infarction.

Animal Model

-

Note: The cardioprotective effects of the specified single dose of this compound were not observed in hypercholesterolemic rat models.[4][5]

Acute Myocardial Infarction (AMI) Model

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Perform a thoracotomy to expose the heart.

-

Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 30 minutes.[4][5]

-

After 30 minutes of occlusion, remove the ligature to allow for 120 minutes of reperfusion.[4][5]

This compound Administration

-

Dosage: this compound is administered at doses of 0.3, 1, and 3 µmol/kg. The most effective dose has been identified as 1 µmol/kg.[4][6]

-

Route of Administration: Intravenous (IV) injection as a slow bolus.[4][7]

-

Timing of Administration: Administer this compound at the 25th minute of the 30-minute ischemia period.[4][5]

-

Vehicle Control: A vehicle control group (e.g., dimethyl sulfoxide) should be included in the experimental design.[8]

Experimental workflow for this compound administration in rat AMI model.

Endpoint Measurements

-

Infarct Size Assessment: At the end of the 120-minute reperfusion period, determine the infarct size and the area at risk. This can be achieved using standard staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining.[4][5]

-

Myocardial Microvascular Obstruction (MVO): MVO can be assessed using thioflavine-S staining.[4][5]

Quantitative Data Summary

The following table summarizes the reported effects of this compound on infarct size in a normocholesterolemic rat model of AMI.

| Treatment Group | Dose (µmol/kg) | Infarct Size / Area at Risk (%) (Mean ± SEM) |

| Vehicle Control | - | 63.68 ± 1.91 |

| This compound | 0.3 | Not significantly different from vehicle |

| This compound | 1 | 53.53 ± 3.36 * |

| This compound | 3 | Not significantly different from vehicle |

* p < 0.05 compared to the vehicle control group.[6]

Materials and Reagents

-

This compound

-

Vehicle (e.g., Dimethyl sulfoxide - DMSO)

-

Anesthetic (e.g., Sodium pentobarbital)

-

Surgical instruments for thoracotomy and coronary artery ligation

-

Evans blue dye

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Thioflavine-S

-

Saline solution

-

Adult male Wistar rats

Conclusion

This compound has been shown to be a promising cardioprotective agent in a rat model of acute myocardial infarction, significantly reducing infarct size at a dose of 1 µmol/kg when administered intravenously during ischemia.[4][6] The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this selective MMP-2 inhibitor for the treatment of AMI. Further studies are warranted to explore its efficacy in the presence of comorbidities such as hypercholesterolemia.[4]

References

- 1. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure [mdpi.com]

- 3. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]

- 4. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. old.semmelweis.hu [old.semmelweis.hu]

- 7. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for MMPI-1154 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the dosage and administration of MMPI-1154 for in vivo research, with a specific focus on its application in a rat model of acute myocardial infarction (AMI). This compound is a novel, selective inhibitor of matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in the pathophysiology of various cardiovascular diseases. The following protocols are based on peer-reviewed studies and are intended to guide researchers in the design and execution of their in vivo experiments.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-2, specifically, plays a crucial role in tissue remodeling, and its upregulation is associated with pathological conditions such as myocardial ischemia-reperfusion injury.[1][2][3][4] this compound is an imidazole-4-carboxylic acid derivative that has demonstrated cardioprotective effects by inhibiting MMP-2 activity.[5] This document outlines the recommended dosage, administration, and experimental protocols for utilizing this compound in preclinical in vivo models.

Data Presentation

The following table summarizes the quantitative data from a key in vivo study investigating the dose-dependent cardioprotective effects of this compound in a rat model of acute myocardial infarction.

| Parameter | Details | Reference |

| Animal Model | Adult male Wistar rats | [2][4] |

| Disease Model | Acute Myocardial Infarction (AMI) induced by 30 minutes of coronary occlusion followed by 120 minutes of reperfusion | [2][4] |

| Compound | This compound | [2][4] |

| Dosage Range Tested | 0.3, 1, and 3 µmol/kg | [2][4] |

| Administration Route | Intravenous (i.v.) | [2][4] |

| Timing of Administration | At the 25th minute of ischemia | [2][4] |

| Vehicle Control | Dimethyl sulfoxide (DMSO) | [5] |

| Most Efficacious Dose | 1 µmol/kg in normocholesterolemic rats | [2][4] |

| Observed Effect | Significant reduction in infarct size compared to the vehicle group | [2][4] |

| Ineffective in | Hypercholesterolemic rats at the same effective dose | [2][4][6] |

Experimental Protocols

In Vivo Acute Myocardial Infarction Model in Rats

This protocol describes the induction of AMI in rats and the administration of this compound to assess its cardioprotective effects.

Materials:

-

This compound

-

Vehicle (e.g., Dimethyl sulfoxide - DMSO)

-

Adult male Wistar rats

-

Anesthetics (e.g., ketamine/xylazine)

-

Surgical instruments for thoracotomy and coronary artery ligation

-

Ventilator

-

Physiological monitoring equipment (ECG, blood pressure)

-

Evans blue dye

-

2,3,5-triphenyltetrazolium chloride (TTC) staining solution

Procedure:

-

Animal Preparation: Anesthetize the rats and connect them to a ventilator. Monitor vital signs throughout the surgical procedure.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.

-

Induction of Ischemia: Induce regional myocardial ischemia by tightening the suture to occlude the LAD artery for 30 minutes.

-

This compound Administration: At the 25th minute of the ischemic period, administer this compound intravenously at the desired dose (e.g., 1 µmol/kg). The control group should receive an equivalent volume of the vehicle.

-

Reperfusion: After 30 minutes of ischemia, release the suture to allow for 120 minutes of reperfusion.

-

Infarct Size Assessment: At the end of the reperfusion period, re-occlude the LAD artery and inject Evans blue dye intravenously to delineate the area at risk. Euthanize the animal, excise the heart, and slice it into sections. Incubate the heart slices in TTC solution to differentiate between infarcted (pale) and viable (red) tissue.

-

Data Analysis: Quantify the infarct size as a percentage of the area at risk.

Mandatory Visualizations

MMP-2 Signaling Pathway in Myocardial Ischemia-Reperfusion Injury

The following diagram illustrates the general signaling pathway of MMP-2 in the context of myocardial ischemia-reperfusion injury and the inhibitory action of this compound.

Caption: MMP-2 signaling in cardiac injury and this compound inhibition.

Experimental Workflow for In Vivo Study of this compound

This diagram outlines the key steps in the experimental protocol for evaluating this compound in a rat model of AMI.

Caption: Workflow for in vivo evaluation of this compound.

Discussion

The provided data and protocols demonstrate that this compound is a promising therapeutic agent for mitigating myocardial injury in the context of ischemia-reperfusion. The effective dose of 1 µmol/kg administered intravenously during the ischemic phase significantly reduced infarct size in normocholesterolemic rats.[2][4] However, it is crucial to note that this protective effect was not observed in hypercholesterolemic animals at the same dose, suggesting that comorbidities may influence the therapeutic efficacy of this compound.[2][4][6] Further dose-ranging studies in the presence of hypercholesterolemia and other comorbidities are warranted.[2][7]

It is important for researchers to consider that information regarding the optimal vehicle for this compound, as well as its pharmacokinetic and toxicological profiles, is not yet widely available. The vehicle used for the control group in the primary study was dimethyl sulfoxide (DMSO).[5] Researchers should conduct preliminary studies to determine the most suitable vehicle and to assess the tolerability of this compound in their specific animal models.

Currently, the in vivo research on this compound has been focused on its cardioprotective effects. Its potential applications in other disease models where MMP-2 is implicated have not yet been reported.

Conclusion

This compound is a potent and selective MMP-2 inhibitor with demonstrated cardioprotective effects in a preclinical model of acute myocardial infarction. The protocols and data presented here provide a solid foundation for further in vivo investigation of this compound. Future studies should aim to elucidate its efficacy in the presence of common comorbidities, establish its pharmacokinetic and safety profiles, and explore its therapeutic potential in other MMP-2-dependent pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. MMP-2 and its implications on cardiac function and structure: Interplay with inflammation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Myocardial matrix metalloproteinase-2: inside out and upside down - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of MMPI-1154 Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of MMPI-1154, a potent matrix metalloproteinase (MMP) inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction

This compound is a selective inhibitor of matrix metalloproteinases, with inhibitory activity against MMP-2, MMP-13, MMP-1, and MMP-9.[1][2] It is a valuable tool for in vitro and in vivo studies related to cardiovascular diseases, such as acute myocardial infarction.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This guide outlines the necessary steps and best practices for preparing this compound stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 445.49 g/mol [1][2] |

| Formula | C26H24FN3O3[1][2] |

| CAS Number | 1382722-47-5[1][2] |

| Appearance | White to yellow solid[1] |

| Recommended Solvent | DMSO |

| Recommended Stock Concentration | 10 mM |

| Storage (Powder) | 2 years at -20°C[2] |

| Storage (in DMSO) | 6 months at -80°C or 2 weeks at 4°C[2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.45 mg of this compound.

-

Calculation:

-

Molecular Weight (MW) = 445.49 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C * MW * V = 0.010 mol/L * 445.49 g/mol * 0.001 L = 0.0044549 g = 4.45 mg

-

-

-

Solubilization: Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Diagrams

Workflow for Preparing this compound Stock Solution

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for MMPI-1154 in Gelatin Zymography Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MMPI-1154, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), in gelatin zymography assays. This document outlines the underlying principles, detailed experimental protocols, and data interpretation to facilitate the accurate assessment of MMP-2 inhibition in various biological samples.

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3][4][5][6] Among these, MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) are key enzymes involved in tissue remodeling, and their dysregulation is implicated in numerous pathological conditions, including cancer metastasis, cardiovascular diseases, and inflammatory disorders.[1][4][7][8] Gelatin zymography is a widely used and sensitive technique to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.[1][2][3][4][7][8]

This compound is a novel, selective, imidazole-carboxylic acid-based inhibitor of MMP-2.[7][8][9] Its efficacy in reducing MMP-2 activity has been demonstrated in vitro using gelatin zymography assays.[7][9] This document provides detailed protocols for utilizing this compound as a tool to probe MMP-2 activity and for its characterization in gelatin zymography.

Principle of Gelatin Zymography

Gelatin zymography is an electrophoretic technique performed on polyacrylamide gels copolymerized with gelatin, the denatured form of collagen and a primary substrate for MMP-2 and MMP-9.[1][2] Protein samples are prepared in a non-reducing sample buffer and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer that allows the MMPs to renature and digest the gelatin substrate. Subsequent staining of the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background. The intensity of these clear bands is proportional to the enzymatic activity of the MMPs. The inclusion of MMP inhibitors, such as this compound, in the assay allows for the quantification of their inhibitory effect on MMP activity.

Data Presentation

The inhibitory effect of this compound on MMP-2 activity can be quantified by densitometric analysis of the zymogram bands. The following table presents representative data on the inhibition of MMP-2 by this compound at different concentrations, as determined by gelatin zymography.

| Compound | Concentration (µM) | Target MMP | % Inhibition of Gelatinolysis (Relative to Control) |

| This compound | 1 | MMP-2 | Significant Inhibition Observed |

| This compound | 100 | MMP-2 | Strong Inhibition Observed |

| Control | 0 (Vehicle) | MMP-2 | 0% |

Note: This table is a representation of expected results based on literature describing this compound as the most effective compound in a screening cascade that utilized gelatin zymography.[7][8][9] Actual inhibition percentages may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for conducting gelatin zymography assays to assess the inhibitory activity of this compound on MMP-2.

Materials and Reagents

-

This compound

-

Biological Sample containing MMP-2: (e.g., conditioned cell culture media, tissue homogenates)

-

Reagents for SDS-PAGE: 30% Acrylamide/Bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), 0.5 M Tris-HCl (pH 6.8), 10% (w/v) SDS, 10% (w/v) Ammonium Persulfate (APS), TEMED

-

Gelatin Stock Solution: 1% (w/v) gelatin from porcine skin in deionized water

-

Non-Reducing Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 40% (v/v) glycerol, 8% (w/v) SDS, 0.01% (w/v) bromophenol blue

-

Electrophoresis Running Buffer (10X): 250 mM Tris base, 1.92 M glycine, 1% (w/v) SDS

-

Washing Buffer: 2.5% (v/v) Triton X-100 in deionized water

-

Developing Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂

-

Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol, 10% (v/v) acetic acid

-

Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water

Protocol for Gelatin Zymography with this compound

1. Preparation of Gelatin-Containing Polyacrylamide Gels (for a 10% resolving gel)

- For a 10 mL resolving gel, mix:

- 3.3 mL deionized water

- 2.5 mL 1.5 M Tris-HCl (pH 8.8)

- 3.3 mL 30% Acrylamide/Bis-acrylamide

- 1.0 mL 1% Gelatin stock solution

- 100 µL 10% SDS

- 100 µL 10% APS

- 10 µL TEMED

- Pour the resolving gel and overlay with water. Allow to polymerize for 30-60 minutes.

- Pour off the water and add a 4% stacking gel without gelatin. Insert the comb and allow to polymerize.

2. Sample Preparation

- Quantify the total protein concentration of your biological samples.

- Dilute the samples to the desired concentration with deionized water or an appropriate buffer.

- Mix the samples with 4X non-reducing sample buffer at a 3:1 ratio (sample:buffer). Do not heat or boil the samples.

3. Electrophoresis

- Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1X electrophoresis running buffer.

- Load equal amounts of protein (e.g., 20-50 µg) into each well.

- Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.

4. Renaturation and Inhibition

- Carefully remove the gel from the cassette.

- Wash the gel twice for 30 minutes each in washing buffer with gentle agitation at room temperature to remove SDS.

- Prepare the developing buffer. For inhibitor studies, create parallel incubation conditions:

- Control: Developing buffer with vehicle (e.g., DMSO).

- This compound: Developing buffer containing the desired final concentration of this compound (e.g., 1 µM, 10 µM, 100 µM).

- Incubate the gel (or sections of the gel) in the respective developing buffers overnight (16-20 hours) at 37°C with gentle agitation.

5. Staining and Destaining

- Discard the developing buffer and rinse the gel with deionized water.

- Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes at room temperature.

- Destain the gel with destaining solution, changing the solution several times, until clear bands appear against a blue background.

6. Image Acquisition and Analysis

- Image the gel using a gel documentation system.